molecular formula C10H13NO2 B8723166 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B8723166
M. Wt: 179.22 g/mol
InChI Key: UFRBSWMPMDBWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one is a chemical compound with a molecular formula of C10H13NO2 It is characterized by the presence of a pyridine ring substituted with methoxy and methyl groups, and a propanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-methoxy-4-methylpyridine with propanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The propanone side chain may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

    1-(6-Methoxy-4-methyl-pyridin-3-yl)-ethanone: Similar structure but with an ethanone side chain instead of propanone.

    1-(6-Methoxy-4-methyl-pyridin-3-yl)-methyl-amine: Contains a methyl-amine group instead of a propanone side chain.

Uniqueness: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanone side chain. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(6-methoxy-4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-4-9(12)8-6-11-10(13-3)5-7(8)2/h5-6H,4H2,1-3H3

InChI Key

UFRBSWMPMDBWHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(6-methoxy-4-methyl-pyridin-3-yl)-propan-1-ol (445 mg, 2.45 mmol, 1 eq.) in CHCl3 (10 ml) is added activated manganese dioxide (4.3 g, 49 mmol, 20 eq.) in one portion at RT. The reaction mixture is heated at reflux for 48 h. After cooling to RT, the mixture is filtered through Celite® (filter material) and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane to yield 1-(6-methoxy-4-methyl-pyridin-3-yl)-propan-1-one as a white solid. MS: m/z 180.1 [M+H]+; 1H NMR (400 MHz, CDCl3) δ 1.2 (t, 3H), 2.55 (s, 3H), 2.95 (q, 2H), 4.00 (s, 3H), 6.60 (s, 1H), 8.65 (s, 1H).
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
catalyst
Reaction Step One

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